molecular formula C15H11ClF3IN2O B12534536 Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo- CAS No. 659743-90-5

Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-

Cat. No.: B12534536
CAS No.: 659743-90-5
M. Wt: 454.61 g/mol
InChI Key: NUTZDZVKYIWNHL-UHFFFAOYSA-N
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Description

Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a pyridinyl group, a trifluoromethyl group, and an iodine atom. It is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo- typically involves multiple steps, starting with the preparation of the pyridinyl intermediate. The key steps include:

    Formation of the Pyridinyl Intermediate: The pyridinyl intermediate is synthesized through a series of reactions involving chlorination and trifluoromethylation of pyridine derivatives.

    Coupling Reaction: The pyridinyl intermediate is then coupled with an ethylamine derivative under controlled conditions to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-: undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and chlorine positions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzamide core allows for coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, pyridinyl derivatives, and iodinated compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The trifluoromethyl and iodine groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-: can be compared with other similar compounds, such as:

    Fluopyram: A fungicide with a similar pyridinyl and trifluoromethyl structure but lacks the iodine atom.

    Benzamide Derivatives: Other benzamide derivatives with different substituents, such as methyl or ethyl groups, which exhibit varying biological activities.

The uniqueness of Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

659743-90-5

Molecular Formula

C15H11ClF3IN2O

Molecular Weight

454.61 g/mol

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-iodobenzamide

InChI

InChI=1S/C15H11ClF3IN2O/c16-11-7-9(15(17,18)19)8-22-13(11)5-6-21-14(23)10-3-1-2-4-12(10)20/h1-4,7-8H,5-6H2,(H,21,23)

InChI Key

NUTZDZVKYIWNHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)I

Origin of Product

United States

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